5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
Description
This compound is a structurally complex quinazoline derivative featuring a fused [1,3]dioxolo[4,5-g]quinazoline core. Key structural elements include:
- 2,5-Dimethoxyphenyl group: Attached via a ketone-containing ethyl chain at position 5, this moiety enhances lipophilicity and may influence metabolic stability .
- 3-Phenyl-1,2,4-oxadiazole: Positioned at the 7-methyl group, this heterocycle introduces hydrogen-bonding capabilities and electronic effects, often associated with antimicrobial or anticancer activity .
Molecular Formula: C₂₇H₂₂N₄O₇ (approximate molecular weight: 542.5 g/mol) .
Key Functional Properties:
- High planarity due to the fused quinazoline-dioxole system.
- Electron-rich regions from methoxy and oxadiazole groups, facilitating interactions with enzymes or receptors.
Properties
Molecular Formula |
C28H22N4O8 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
5-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C28H22N4O8/c1-36-17-8-9-22(37-2)19(10-17)21(33)13-31-20-12-24-23(38-15-39-24)11-18(20)27(34)32(28(31)35)14-25-29-26(30-40-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
YSFHXFRTWFOPMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione typically involves multi-step organic synthesis. One possible route includes:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving appropriate aldehydes or ketones.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction with dihydroxyacetone or similar compounds.
Substitution with Dimethoxyphenyl and Oxoethyl Groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Attachment of the Phenyl-Oxadiazole Moiety: This can be achieved through a condensation reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biochemistry: Used in studies involving enzyme inhibition and protein binding.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting specific analytes due to its unique electronic properties.
Polymer Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The quinazoline core can intercalate into DNA, disrupting replication and transcription processes. The oxadiazole moiety can form hydrogen bonds with protein residues, inhibiting enzyme activity. These interactions can trigger apoptosis in cancer cells or inhibit the growth of pathogens.
Comparison with Similar Compounds
Research Implications and Uniqueness
The target compound’s dual quinazoline-oxadiazole architecture distinguishes it from monocyclic derivatives. Preclinical studies indicate:
- Selective Kinase Inhibition : 50% inhibition of EGFR at 10 µM, outperforming gefitinib analogs in resistance models .
- Synergistic Effects : The dimethoxyphenyl group may mitigate oxidative metabolism, prolonging half-life in hepatic microsomal assays compared to chlorophenyl counterparts .
Limitations :
- Limited solubility in aqueous media (0.12 mg/mL at pH 7.4), necessitating formulation optimization .
- No in vivo toxicity data yet available, unlike FDA-approved quinazoline drugs like erlotinib .
Biological Activity
The compound 5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic molecule with a quinazoline core structure. Its molecular formula is and it has a molecular weight of approximately 542.5 g/mol. This compound has garnered attention due to its potential biological activities attributed to its unique structural features.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C28H22N4O8 |
| Molecular Weight | 542.5 g/mol |
| IUPAC Name | 5-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
| InChI Key | YSFHXFRTWFOPMP-UHFFFAOYSA-N |
The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps include the formation of the quinazoline core from anthranilic acid through cyclization reactions. The dioxole ring is introduced via cyclization reactions with dihydroxyacetone or similar compounds. Subsequent substitutions with dimethoxyphenyl and oxoethyl groups can be achieved through Friedel-Crafts acylation or alkylation reactions.
Biological Activities
Research indicates that quinazoline derivatives exhibit a diverse range of biological activities:
- Antitumor Activity : Compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that quinazoline derivatives can induce apoptosis in multidrug-resistant cancer cells through various mechanisms including the inhibition of key signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that quinazoline derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of oxadiazole moieties may enhance this activity by interacting with bacterial cell membranes.
- Enzyme Inhibition : Some derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's.
Case Study 1: Antitumor Activity
A study evaluating the antiproliferative effects of various quinazoline derivatives found that compounds with similar structures to our compound exhibited IC50 values ranging from 0.5 to 10 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, a quinazoline derivative demonstrated an IC50 value of 46.42 µM against BChE while showing moderate activity against AChE (IC50 = 157.31 µM). This suggests potential therapeutic applications in treating conditions associated with cholinergic dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
